molecular formula C16H16O2 B2548658 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one CAS No. 36808-17-0

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Cat. No. B2548658
CAS RN: 36808-17-0
M. Wt: 240.302
InChI Key: HUZGZKDRSGGTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one" is a chemical entity that can be associated with a variety of research areas, including organic synthesis, analytical chemistry, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including nucleophilic substitution, deprotection, and oxidation processes . For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved with an overall yield of 50.4% through such methods . These techniques could potentially be applied to the synthesis of "1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography . For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined and analyzed using single-crystal X-ray crystallography, revealing a self-assembling supramolecular framework . These techniques would be essential in determining the molecular structure of "1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one."

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their interactions with other chemicals. For example, 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the spectrophotometric determination of metal ions, indicating its potential to form complexes with metals . Additionally, the reactivity of the compound can be predicted by computational methods such as DFT calculations, which provide insights into the electronic structure and potential reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal behavior of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was summarized using TG/DTA thermogram, which could provide a basis for understanding the thermal stability of "1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one" . The solubility, melting point, and other physical properties would be determined through experimental studies, while computational chemistry could offer predictions about these properties.

Scientific Research Applications

  • Organic Synthesis and Chemistry :

    • The compound is used in the benzylation of alcohols . A study describes 2-Benzyloxy-1-methylpyridinium triflate as a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming, illustrating its potential in organic synthesis (Poon & Dudley, 2006).
  • Materials Science :

    • It is involved in the preparation of polymers with controlled molecular architecture . A novel approach to topological macromolecules based on dendritic fragments has been described, where benzylic bromide condenses with phenolic groups under phase-transfer conditions (Hawker & Fréchet, 1990).
    • Another study discusses the photochemical reactivity of a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, in both liquid and solid states. This research provides insights into the photochemical transformations of similar compounds (Castellan et al., 1990).
  • Biochemistry and Pharmaceutical Applications :

    • A study on QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants showcases the compound's relevance in drug design and its potential antioxidative properties (Drapak et al., 2019).
    • Research on benzyl phenyl ketone derivatives as precursors of isoflavonoids reveals their potential as 5-hLOX inhibitors, highlighting their significance in the development of new pharmaceutical agents (Vásquez-Martínez et al., 2019).
  • Catalysis :

    • The compound has been utilized in palladium-catalyzed asymmetric hydrosilylation of styrenes. This process is important for producing chiral alcohols, which are valuable in pharmaceutical synthesis (Hayashi et al., 2001).

properties

IUPAC Name

1-(5-methyl-2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-16(15(10-12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGZKDRSGGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.